Superior ACE Inhibitory Potency of Val-Ala-Trp Versus Two Co-Isolated Peptides from Hen Egg White Lysozyme
In a head-to-head comparison within the same purification and assay framework, Val-Ala-Trp demonstrated substantially greater ACE inhibitory potency than the two other novel peptides co-isolated from the same enzymatic hydrolysate of hen egg white lysozyme: Met-Lys-Arg and Arg-Gly-Tyr [1].
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.86 ± 0.08 µM |
| Comparator Or Baseline | Met-Lys-Arg: 25.7 ± 0.2 µM; Arg-Gly-Tyr: 61.9 ± 0.1 µM |
| Quantified Difference | VAW is 9.0-fold more potent than Met-Lys-Arg and 21.6-fold more potent than Arg-Gly-Tyr |
| Conditions | In vitro ACE inhibition assay using N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) as substrate; peptides isolated from pepsin/α-chymotrypsin/trypsin hydrolysate of hen egg white lysozyme via two-stage RP-HPLC; sequences confirmed by UPLC-MS/MS; all three peptides displayed competitive inhibition kinetics [1] |
Why This Matters
This direct comparison within a single experimental system demonstrates that Val-Ala-Trp is by far the most potent ACE inhibitory peptide among the three novel sequences identified in this hydrolysate, making it the preferred choice for ACE inhibition assays where maximal potency at minimal peptide concentration is required.
- [1] Rao, S., Sun, J., Liu, Y., Zeng, H., Su, Y., & Yang, Y. (2012). Purification and characterization of angiotensin I-converting enzyme inhibitory peptides from enzymatic hydrolysate of hen egg white lysozyme. Food Chemistry, 135(3), 1245-1252. DOI: 10.1016/j.foodchem.2012.05.059. View Source
